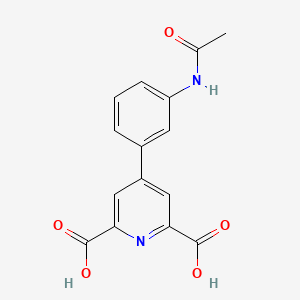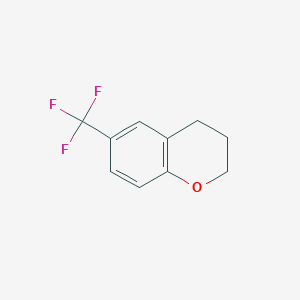
6-(Trifluoromethyl)chromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)chromane is a heterocyclic compound that features a chromane core with a trifluoromethyl group at the 6th position. Chromane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-isopropenylphenols with trifluoroacetic anhydride, which proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction .
Industrial Production Methods: Industrial production methods for 6-(Trifluoromethyl)chromane are not well-documented in the literature. the synthesis methods used in research can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethyl)chromane can undergo various chemical reactions, including:
Oxidation: The chromane core can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert chromanone derivatives back to chromane.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include chromanone derivatives, reduced chromane compounds, and various substituted chromane derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)chromane and its derivatives involves interactions with various molecular targets and pathways. For example, molecular docking studies have shown that the trifluoromethyl group can interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity and biological activity . The specific pathways involved depend on the particular derivative and its intended application.
Comparaison Avec Des Composés Similaires
Chromone: A closely related compound with a similar core structure but lacking the trifluoromethyl group.
Chromanone: Another related compound with a chromane core and a ketone group at the 4th position.
Fluorinated Chromanones: Compounds with fluorine atoms at various positions on the chromane core.
Uniqueness: 6-(Trifluoromethyl)chromane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C10H9F3O |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6H,1-2,5H2 |
Clé InChI |
HHQWCVOFMHXYSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C(F)(F)F)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


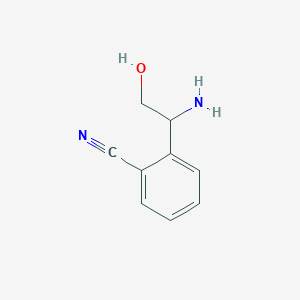



![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
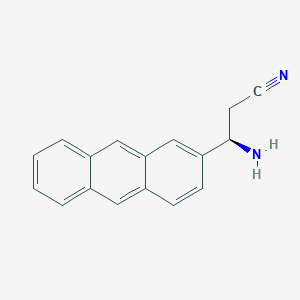
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)
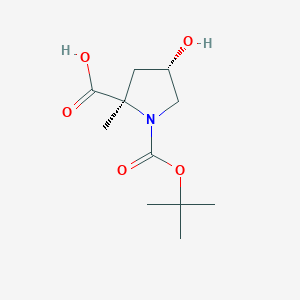

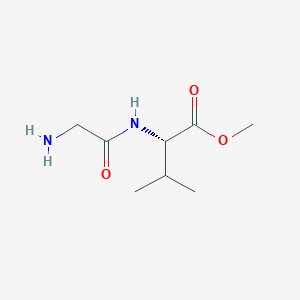
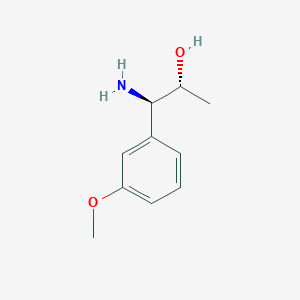
![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
